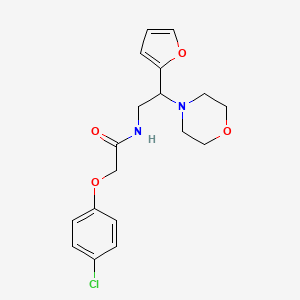

![molecular formula C14H17NO2S B2487187 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034285-14-6](/img/structure/B2487187.png)

2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 2-azabicyclo[2.2.1]heptanes involves advanced techniques such as intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides and reactions starting from L-serine to produce glutamic acid analogues and other derivatives. These processes underscore the complexity and the versatility of the synthetic methods employed to access this class of compounds (Druzhenko et al., 2018); (Hart & Rapoport, 1999).

Molecular Structure Analysis

The molecular and crystal structures of compounds similar to 2-(Benzyloxy)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone have been determined using X-ray diffraction, revealing their crystallization in specific space groups and allowing a deeper understanding of their chemical behavior and interaction potential. These analyses are crucial for the design of compounds with desired physical and chemical properties (Quadrelli, Bovio, & Piccanello, 2011).

Chemical Reactions and Properties

A variety of chemical reactions have been explored to modify and functionalize the azabicyclo[2.2.1]heptane skeleton, including N-alkylation, esterification, sulfonylation, and intramolecular hydrogen abstraction reactions. These reactions demonstrate the molecule's reactivity and its potential as a versatile intermediate in organic synthesis (Yuan Zhe-dong, 2013); (Francisco, Herrera, & Suárez, 2003).

Physical Properties Analysis

The physical properties, including crystal structure and thermal behavior, have been studied through techniques like X-ray diffraction and TG/DTA thermal analysis. These studies provide insights into the stability, crystallinity, and thermal degradation patterns of similar compounds, which are essential for understanding their behavior under various conditions (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of this compound and related compounds have been elucidated through various reactions that showcase their reactivity towards nucleophiles, electrophiles, and other reagents. These studies contribute to a comprehensive understanding of the molecule's chemistry and its potential applications in organic synthesis and drug discovery (Zhang, Li, Lin, & Huang, 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis of Bicyclic Tetrahydrofuran-fused β-lactams

Research has demonstrated the utility of similar bicyclic compounds in the synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds serve as starting products for creating high-purity and high-yield cis-2-oxa-6-azabicycloheptan-7-ones, which are then converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This synthesis pathway offers an alternative approach for the preparation of promising compounds in drug design (Mollet, D’hooghe, & Kimpe, 2012).

Advanced Building Blocks for Drug Discovery

Another application involves the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, which are advanced building blocks for drug discovery. These building blocks are used in the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, indicating their potential in the development of novel pharmaceutical compounds (Druzhenko et al., 2018).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Research has also explored the transformation of similar bicyclic β-lactams into methyl cis-3-aminotetrahydrofuran-2-carboxylates. This process involves the hydrogenolysis of benzyl ether substituents followed by intramolecular nucleophilic substitution, showcasing the compound's versatility in chemical synthesis (Leemans, D’hooghe, Dejaegher, Törnroos, & Kimpe, 2010).

Synthesis of Glutamic Acid Analogue

The compound also finds application in the synthesis of a glutamic acid analogue, starting from L-serine. This synthesis involves a series of reactions leading to the formation of a 7-azabicyclo[2.2.1]heptane amino acid analogue, highlighting its role in the development of novel amino acid derivatives (Hart & Rapoport, 1999).

Eigenschaften

IUPAC Name |

2-phenylmethoxy-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)10-18-13)9-17-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJNSIAGRPWEFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CS2)C(=O)COCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)

![ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2487111.png)

![2-(quinoxaline-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2487118.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)

![2-Amino-4-(2-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2487122.png)

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)